molecular formula C11H11NS B13330586 N-(3-Ethynylphenyl)thietan-3-amine

N-(3-Ethynylphenyl)thietan-3-amine

Cat. No.: B13330586
M. Wt: 189.28 g/mol
InChI Key: JRQVFPNRISBSFA-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)thietan-3-amine is a compound that features a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylphenyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of 3-ethynylaniline with thietane-3-one under specific conditions. The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylphenyl)thietan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

Scientific Research Applications

N-(3-Ethynylphenyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Ethynylphenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A structurally similar compound with a thietane ring but lacking the ethynylphenyl group.

    3-Ethynylphenylamine: Contains the ethynylphenyl group but lacks the thietane ring.

Uniqueness

N-(3-Ethynylphenyl)thietan-3-amine is unique due to the combination of the thietane ring and the ethynylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

N-(3-ethynylphenyl)thietan-3-amine

InChI

InChI=1S/C11H11NS/c1-2-9-4-3-5-10(6-9)12-11-7-13-8-11/h1,3-6,11-12H,7-8H2

InChI Key

JRQVFPNRISBSFA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2CSC2

Origin of Product

United States

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